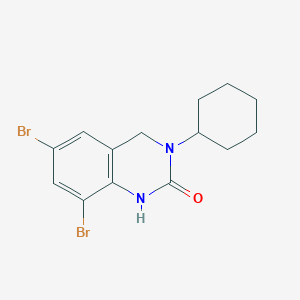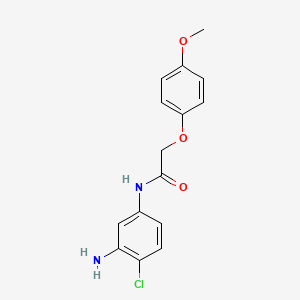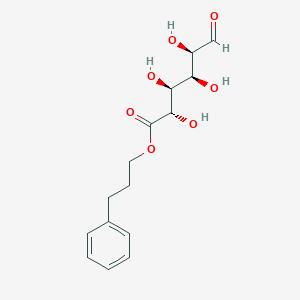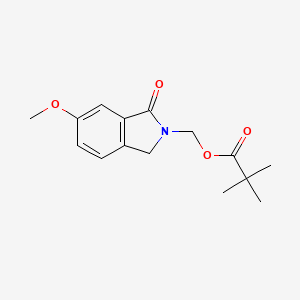
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
説明
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone, also known as DBQ, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a heterocyclic compound containing both nitrogen and bromine atoms, and is structurally related to other important quinazolinone derivatives. This compound has been studied for its ability to induce apoptosis in cancer cells, as well as its potential applications in drug discovery and development. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
科学的研究の応用
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Properties
Research has led to the synthesis of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, demonstrating potential analgesic activity. This study showcases the versatile chemistry of quinazolinone derivatives and their potential in medicinal chemistry, particularly in pain management and inflammation control (Saad et al., 2011). Additionally, novel derivatives of 6,8-dibromo-4(3H)-quinazolinone have been synthesized, showing promising anti-inflammatory and analgesic properties. This research suggests these compounds could serve as leads for the development of new therapeutic agents targeting inflammation and pain (Mosaad et al., 2010).
Antimicrobial and Antifungal Activities
The synthesis of new quinazolinone derivatives has been explored for their antimicrobial and antifungal properties. These compounds, characterized by their substituted 3H-quinazolin-4-one derivatives, have shown significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Abu‐Hashem, 2018). The exploration of these derivatives enhances the arsenal of compounds available for combating microbial resistance.
Anticancer Activity
The potential of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone derivatives in cancer treatment has also been explored. Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. These studies indicate the potential of quinazolinone derivatives in the development of new anticancer agents, providing a foundation for further research in cancer therapy (Ahmed & Youns, 2013).
Pesticidal Activities
The application of quinazolinone derivatives extends into agriculture, with compounds exhibiting significant pesticidal activities. This research provides insight into the development of new, effective, and potentially safer pesticides, contributing to sustainable agriculture practices (Misra & Gupta, 1982).
特性
IUPAC Name |
6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRTSDKAZDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)



![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)





![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
amine](/img/structure/B1460430.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)